

Technical Guide: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid
Cat. No.:	B146315

[Get Quote](#)

CAS Number: 142994-06-7

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid**, a significant metabolite of the herbicide isoxaflutole. This guide covers its chemical and physical properties, synthesis, analytical methods, and biological relevance.

Chemical and Physical Properties

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, also known by its synonym RPA 203328, is a complex organic molecule with distinct physicochemical properties. These properties are crucial for its detection, synthesis, and understanding its environmental fate.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	142994-06-7	[1] [2]
Molecular Formula	C ₉ H ₇ F ₃ O ₄ S	[1] [2]
Molecular Weight	268.21 g/mol	[1] [2]
Melting Point	>98°C (decomposes) or 165°C	[1] [3]
Boiling Point	416.6 ± 45.0 °C (Predicted)	[3]
pKa	2.02 ± 0.10 (Predicted)	[3]
Solubility	Slightly soluble in Chloroform (heated) and DMSO (heated, sonicated)	[3]
Physical Form	Solid, Off-White to Light Beige	[3]
InChIKey	OGYBDKOCZVSHQI-UHFFFAOYSA-N	[4]
SMILES	CS(=O) (=O)C1=C(C=CC(=C1)C(F)(F)C(=O)O	[4]

Spectral and Crystallographic Data

Detailed experimental spectra for **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid** are not widely available in public literature. However, crystallographic data has been published and provides insight into its molecular structure.

X-ray Crystallography: A study has reported the crystal structure of the title compound, revealing a monoclinic crystal system.[\[2\]](#) The S and methyl C atoms of the methylsulfonyl group deviate from the benzene ring plane by 0.185(2) and -1.394(3) Å, respectively.[\[2\]](#) In the crystal, molecules are linked into chains by intermolecular O-H...O hydrogen bonds.[\[2\]](#)

Biological Significance and Metabolism

The primary relevance of **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid** is in the context of herbicide metabolism. It is a non-biologically active metabolite of Isoxaflutole (IXF), a pre-emergent isoxazole herbicide.[5][6]

Isoxaflutole itself is a pro-herbicide and is rapidly converted in plants and soil into a biologically active diketonitrile (DKN) metabolite.[5] This DKN metabolite is then further degraded to the inactive **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid** (referred to as the BA metabolite).[5][6] This metabolic detoxification pathway is what confers tolerance to Isoxaflutole in certain plant species like corn.[6]

[Click to download full resolution via product page](#)

Metabolic pathway of Isoxaflutole.

As an inactive metabolite, **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid** has not been a focus of significant pharmacological or drug development research. Its primary interest to researchers is in environmental monitoring and understanding the fate of Isoxaflutole in ecosystems.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid**.

Synthesis Protocol

A published method for the synthesis of the title compound involves the oxidation of its methylsulphenyl precursor.[2]

Reaction: Oxidation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid.

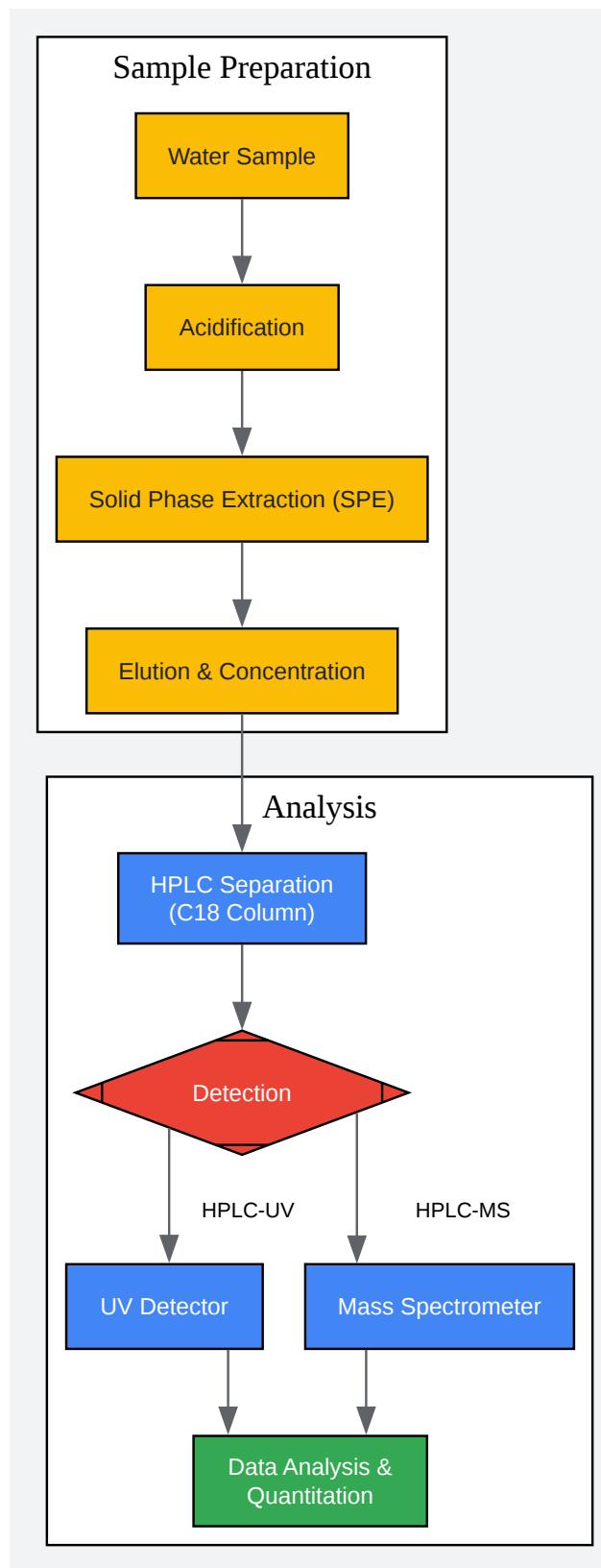
- Reactants:
 - 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid

- Hydrogen peroxide (H_2O_2)
- Solvent: Acetic acid
- Procedure (as described in literature): The reaction is carried out by treating 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid with hydrogen peroxide in acetic acid at a temperature of 10°C.[\[2\]](#) A colorless crystalline product is obtained, which can be further purified by recrystallization from dichloromethane.[\[2\]](#)

Note: A detailed, step-by-step protocol with molar equivalents and purification specifics is not available in the cited public literature. Researchers should develop a specific procedure based on this outline and standard organic chemistry practices.

Analytical Protocols

The analysis of **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid**, typically in conjunction with Isoxaflutole and the DKN metabolite, is well-documented, particularly for environmental samples. The most common methods are HPLC-UV and HPLC-MS/MS.


Method 1: Solid Phase Extraction (SPE) followed by HPLC-UV or HPLC-MS

This method is suitable for the determination of the compound in water samples.[\[5\]](#)

- Sample Preparation (SPE):
 - Acidify the water sample to stabilize the analytes.
 - Condition a C18 SPE cartridge with acetonitrile followed by HPLC-grade water.
 - Pass the water sample through the conditioned SPE cartridge.
 - Elute the analytes from the cartridge. A sequential elution may be necessary to separate the parent compound and its metabolites effectively.
- HPLC-UV Analysis:
 - Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid) is typically used.

- Column: A C18 reverse-phase column.
- Detection: UV detector set at an appropriate wavelength for the benzoic acid metabolite.
- Quantitation: Based on a calibration curve generated from certified reference standards. The limit of quantitation for the benzoic acid metabolite by this method is approximately 250 ng/L.[\[5\]](#)

- HPLC-MS Analysis:
 - Interface: Electrospray ionization (ESI) in negative ion mode is commonly used.
 - Detection: A mass spectrometer, which can be a single quadrupole or a tandem mass spectrometer (MS/MS) for higher selectivity and sensitivity.
 - Quantitation: The deprotonated molecular ion or a specific fragment ion is monitored. The limit of quantitation by HPLC-MS is significantly lower, around 50 ng/L for each compound.[\[5\]](#)

[Click to download full resolution via product page](#)

Analytical workflow for the compound.

Safety and Handling

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is classified as a hazardous substance and should be handled with appropriate precautions.

GHS Hazard Information

- Signal Word: Warning[4]
- Hazard Statements:
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]
- Precautionary Statements (selected):
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Storage

- Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is between 2°C and 8°C.[1]

This technical guide provides a summary of the available information on **2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid**. Researchers are advised to consult the primary literature for more detailed information and to always follow appropriate safety procedures when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | 142994-06-7 | FM34037 [biosynth.com]
- 2. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 142994-06-7 CAS MSDS (2-METHYLSULFONYL-4-TRIFLUOROMETHYL BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of isoxaflutole (balance) and its metabolites in water using solid phase extraction followed by high-performance liquid chromatography with ultraviolet or mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- To cite this document: BenchChem. [Technical Guide: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146315#2-methylsulfonyl-4-trifluoromethyl-benzoic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com